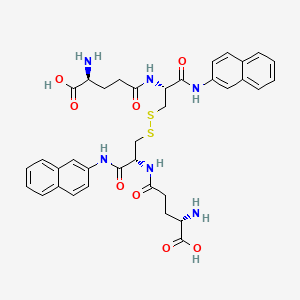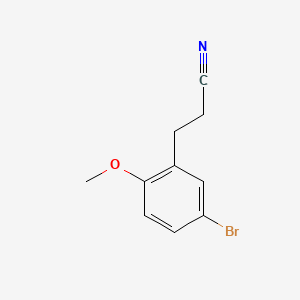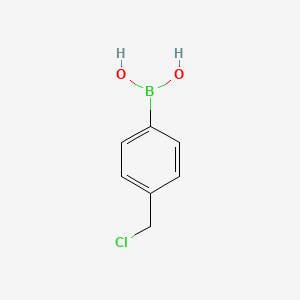
Thallium hydrotris(indazol-2-YL)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium hydrotris(indazol-2-YL)borate is an organometallic compound known for its unique chemical properties and applications It is composed of a thallium ion coordinated with three indazolyl groups through a borate center
Aplicaciones Científicas De Investigación
Thallium hydrotris(indazol-2-YL)borate has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of interest in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Safety and Hazards
Mecanismo De Acción
Target of Action
Thallium Hydrotris(indazol-2-YL)borate is an organometallic compound . The primary targets of organometallic compounds are often metalloproteins and enzymes that contain metal ions . These targets play crucial roles in various biological processes, including signal transduction, DNA synthesis, and cellular respiration .
Mode of Action
Organometallic compounds typically interact with their targets by binding to the metal ions in metalloproteins and enzymes . This binding can alter the protein’s structure and function, leading to changes in the biological processes that the protein is involved in .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of research on this specific compound. Organometallic compounds can affect a variety of biochemical pathways depending on their target proteins . These effects can range from the inhibition of enzyme activity to the disruption of signal transduction pathways .
Pharmacokinetics
The solubility of a compound in water can impact its bioavailability . , which could potentially limit its bioavailability.
Result of Action
The binding of organometallic compounds to their target proteins can lead to a variety of cellular effects, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can impact the compound’s stability and its ability to interact with its targets . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thallium hydrotris(indazol-2-YL)borate typically involves the reaction of indazole derivatives with a boron source, followed by coordination with thallium. One common method includes the reaction of indazole with boron tribromide (BBr3) and triethylsilane (Et3SiH) to form the borate intermediate, which is then reacted with thallium salts to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Thallium hydrotris(indazol-2-YL)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized thallium species.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The indazolyl groups can participate in substitution reactions, where other ligands replace one or more indazolyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenated reagents or other nucleophiles under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while reduction typically produces thallium(I) species .
Comparación Con Compuestos Similares
Hydrotris(pyrazolyl)borate: Similar in structure but uses pyrazolyl groups instead of indazolyl groups.
Hydrotris(3-tert-butylpyrazol-1-yl)borate: Features tert-butyl substituted pyrazolyl groups, offering different steric and electronic properties.
Hydrotris(3,5-dimethylpyrazol-1-yl)borate: Uses dimethyl substituted pyrazolyl groups, providing unique reactivity profiles
Uniqueness: Thallium hydrotris(indazol-2-YL)borate is unique due to the presence of indazolyl groups, which impart distinct electronic and steric properties compared to pyrazolyl-based compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
IUPAC Name |
boric acid;tri(indazol-1-yl)thallane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H5N2.BH3O3.Tl/c3*1-2-4-7-6(3-1)5-8-9-7;2-1(3)4;/h3*1-5H;2-4H;/q3*-1;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXSNTXWQRSDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.C1=CC=C2C(=C1)C=NN2[Tl](N3C4=CC=CC=C4C=N3)N5C6=CC=CC=C6C=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BN6O3Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
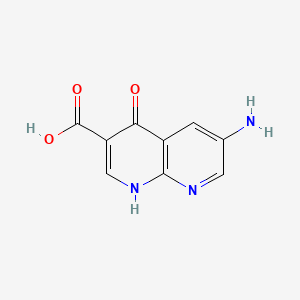

![3-Azabicyclo[3.2.0]heptan-6-amine,1-methyl-,(1alpha,5alpha,6beta)-(-)-(9CI)](/img/no-structure.png)
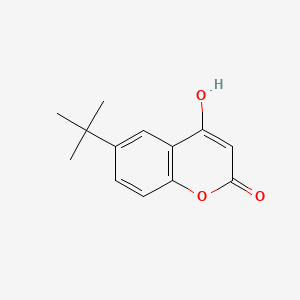
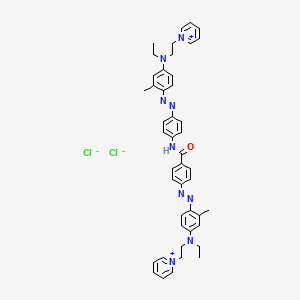
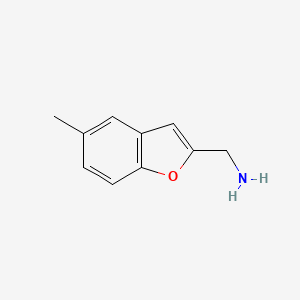
![7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B573304.png)
